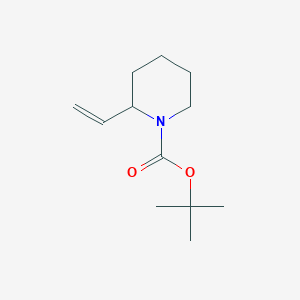

tert-butyl 2-Vinylpiperidine-1-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 2-ethenylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO2/c1-5-10-8-6-7-9-13(10)11(14)15-12(2,3)4/h5,10H,1,6-9H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZTACBWUQPTZHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCC1C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60565125 | |

| Record name | tert-Butyl 2-ethenylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60565125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176324-61-1 | |

| Record name | 1,1-Dimethylethyl 2-ethenyl-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=176324-61-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 2-ethenylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60565125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide on tert-butyl 2-vinylpiperidine-1-carboxylate for Researchers and Drug Development Professionals

This in-depth technical guide serves as a critical resource for researchers, scientists, and drug development professionals, offering a comprehensive overview of tert-butyl 2-vinylpiperidine-1-carboxylate. This document provides detailed insights into the compound's molecular characteristics, synthesis protocols, and analytical validation, underscoring its significance as a versatile building block in medicinal chemistry.

Core Molecular Attributes

This compound, also known by its synonym N-Boc-2-vinylpiperidine, is a key heterocyclic intermediate in organic synthesis. Its molecular structure, featuring a piperidine ring functionalized with a vinyl group and a tert-butyloxycarbonyl (Boc) protecting group, offers a unique combination of chirality and reactivity. The Boc group provides a strategic advantage by simplifying complex multi-step syntheses, allowing for selective reactions at other sites of the molecule.[1]

The precise molecular weight of this compound is a fundamental parameter for stoichiometric calculations in synthetic procedures and for accurate mass spectrometry analysis.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C12H21NO2[2][3] |

| Molecular Weight | 211.3 g/mol [2][4] |

| CAS Number | 176324-61-1[2] |

| Appearance | Liquid |

| Boiling Point | 268.886°C at 760 mmHg[4] |

| Density | 1.028 g/cm³[4] |

| Flash Point | 116.418°C[4] |

| Storage Temperature | 2-8°C[4] |

Synthesis and Mechanistic Considerations

The synthesis of this compound is a well-established process in organic chemistry, with several reported methods. A common and efficient approach involves the Wittig reaction, which converts an aldehyde or ketone to an alkene. In this case, the precursor is typically N-Boc-2-formylpiperidine.

Synthetic Workflow: A Step-by-Step Protocol

The following protocol details a standard laboratory procedure for the synthesis of this compound.

Caption: Synthetic workflow for this compound.

Experimental Protocol:

-

Ylide Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), suspend methyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF). Cool the suspension to 0°C and add a strong base, such as n-butyllithium (n-BuLi), dropwise. Stir the resulting ylide solution at room temperature for 1 hour.

-

Wittig Reaction: Cool the ylide solution back to 0°C and add a solution of N-Boc-2-formylpiperidine in anhydrous THF. Allow the reaction to warm to room temperature and stir overnight.

-

Workup and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate, and wash the combined organic layers with brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired product.

Justification for Experimental Choices:

-

Inert Atmosphere: The Wittig ylide is a strong base and is sensitive to air and moisture. An inert atmosphere is crucial to prevent its decomposition and ensure a high reaction yield.

-

Anhydrous Solvents: The use of anhydrous THF is essential for the same reason as maintaining an inert atmosphere.

-

Strong Base: A strong, non-nucleophilic base is required to deprotonate the phosphonium salt and generate the ylide.

-

Column Chromatography: This purification technique is highly effective in separating the desired alkene from the triphenylphosphine oxide byproduct.

Analytical Characterization

A robust analytical workflow is imperative to confirm the identity, purity, and structural integrity of the synthesized this compound. This multi-technique approach ensures the reliability of the compound for subsequent applications.

Caption: Analytical validation workflow for the synthesized compound.

Significance in Drug Discovery and Development

Piperidine and its derivatives are among the most important synthetic fragments in drug design and play a significant role in the pharmaceutical industry.[5] These structures are present in numerous classes of pharmaceuticals and natural alkaloids.[5] The unique structural features of this compound make it a valuable precursor for a wide range of biologically active molecules.

The vinyl group is a particularly versatile functional handle, enabling a variety of chemical transformations, including:

-

Asymmetric Hydrogenation: To create chiral centers with high enantioselectivity.

-

Heck and Suzuki Couplings: To form carbon-carbon bonds and build molecular complexity.

-

Metathesis Reactions: For the construction of larger ring systems.

These synthetic strategies have been employed in the development of novel therapeutics targeting a range of diseases, including cancer, infectious diseases, and central nervous system disorders.[6] The piperidine scaffold itself is considered a "privileged structure" in medicinal chemistry due to its favorable pharmacokinetic properties.

References

- 1. benchchem.com [benchchem.com]

- 2. cenmed.com [cenmed.com]

- 3. This compound | C12H21NO2 | CID 14898394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Cas 146667-87-0,3-Vinyl-piperidine-1-carboxylic acid tert-butyl ester | lookchem [lookchem.com]

- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

tert-butyl 2-vinylpiperidine-1-carboxylate physical properties

An In-Depth Technical Guide to tert-Butyl 2-Vinylpiperidine-1-carboxylate (CAS: 176324-61-1)

Introduction

This compound is a synthetically versatile heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. Its structure incorporates a piperidine scaffold, a common motif in numerous pharmaceuticals, which is protected at the nitrogen atom by a tert-butoxycarbonyl (Boc) group. The strategic placement of a reactive vinyl group at the C2 position provides a valuable chemical handle for a wide array of subsequent transformations. This guide offers a comprehensive overview of its physical properties, a reliable synthetic protocol, expected spectroscopic characteristics, and its potential applications, providing researchers with the foundational knowledge required to effectively utilize this compound in their synthetic endeavors.

Physicochemical Properties

The physical properties of this compound are critical for its handling, reaction setup, and purification. While experimental data for this specific isomer is not widely published, reliable predictions can be made based on its structure and data from closely related isomers, such as the 3-vinyl and 4-vinyl analogues.

| Property | Value | Source/Comment |

| CAS Number | 176324-61-1 | [1] |

| Molecular Formula | C₁₂H₂₁NO₂ | [1] |

| Molecular Weight | 211.30 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | Inferred from isomers[2][3] |

| Boiling Point | ~268-269 °C at 760 mmHg | Predicted based on isomers[3][4][5] |

| Density | ~1.02-1.03 g/cm³ | Predicted based on isomers[4][5][6] |

| Refractive Index | ~1.517 | Predicted based on 3-vinyl isomer[4][5] |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF, ether). Poorly soluble in water. | Based on structural analysis |

| Storage | 2-8°C, under an inert atmosphere | Recommended for stability[3][4][6] |

Synthesis and Purification

The most direct and reliable method for the preparation of this compound is via the Wittig reaction, starting from the corresponding aldehyde, tert-butyl 2-formylpiperidine-1-carboxylate. This approach is favored for its high functional group tolerance and generally good yields in converting aldehydes to terminal alkenes.

Proposed Synthetic Pathway

The synthesis involves the in situ preparation of a phosphorus ylide from a phosphonium salt, which then reacts with the aldehyde to form the desired vinyl group and triphenylphosphine oxide as a byproduct.

Caption: Proposed synthesis of the target compound via a Wittig reaction.

Experimental Protocol: Wittig Olefination

Disclaimer: This protocol should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Reagents & Equipment:

-

Methyltriphenylphosphonium bromide

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M solution)

-

tert-Butyl 2-formylpiperidine-1-carboxylate (CAS: 157634-02-1)[7]

-

Round-bottom flasks, magnetic stirrer, nitrogen/argon line, syringes

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Silica gel for column chromatography

Step-by-Step Methodology:

-

Ylide Preparation:

-

To an oven-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add methyltriphenylphosphonium bromide (1.2 equivalents).

-

Add anhydrous THF to create a suspension.

-

Cool the flask to 0°C in an ice bath.

-

Slowly add n-BuLi (1.1 equivalents) dropwise via syringe. The solution will typically turn a characteristic deep yellow or orange color, indicating the formation of the ylide.

-

Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour.

-

-

Wittig Reaction:

-

In a separate flask, dissolve tert-butyl 2-formylpiperidine-1-carboxylate (1.0 equivalent) in a minimal amount of anhydrous THF.

-

Cool the ylide solution back down to 0°C.

-

Add the aldehyde solution dropwise to the ylide suspension.

-

Allow the reaction to stir at 0°C for one hour, then warm to room temperature and stir for 2-4 hours or until TLC analysis indicates complete consumption of the aldehyde.

-

-

Work-up and Extraction:

-

Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and dilute with diethyl ether or ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product will be a mixture of the desired compound and triphenylphosphine oxide.

-

-

Purification:

-

Purify the crude residue by flash column chromatography on silica gel.

-

A solvent gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 20%) is typically effective. The less polar product will elute before the highly polar triphenylphosphine oxide byproduct.

-

Combine the fractions containing the pure product (as determined by TLC) and remove the solvent in vacuo to yield this compound as an oil.

-

Expected Spectroscopic Characterization

Authenticating the structure of the final product is paramount. Based on its molecular structure, the following spectroscopic signatures are expected:

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 5.7-5.9 ppm (m, 1H): Vinyl proton (-CH=CH₂).

-

δ 4.9-5.2 ppm (m, 2H): Vinyl protons (=CH₂).

-

δ 4.5-4.8 ppm (m, 1H): Proton at the C2 position, adjacent to the vinyl group and nitrogen.

-

δ 2.8-4.1 ppm (m, 2H): Protons on the piperidine ring adjacent to the nitrogen (C6).

-

δ 1.5-1.9 ppm (m, 6H): Remaining piperidine ring protons (C3, C4, C5).

-

δ 1.45 ppm (s, 9H): Protons of the tert-butyl group.

-

-

¹³C NMR (CDCl₃, 100 MHz):

-

δ ~155 ppm: Carbonyl carbon of the Boc group (C=O).

-

δ ~135-140 ppm: Vinyl carbon (-CH=).

-

δ ~115-120 ppm: Vinyl carbon (=CH₂).

-

δ ~80 ppm: Quaternary carbon of the Boc group (-C(CH₃)₃).

-

δ ~55-60 ppm: C2 carbon of the piperidine ring.

-

δ ~40-45 ppm: C6 carbon of the piperidine ring.

-

δ ~28.5 ppm: Methyl carbons of the Boc group (-CH₃).

-

δ ~20-30 ppm: Remaining piperidine ring carbons (C3, C4, C5).

-

-

Mass Spectrometry (ESI-MS):

-

m/z (M+H)⁺: 212.16

-

m/z (M+Na)⁺: 234.14

-

Common Fragment: m/z 156.12 (Loss of tert-butylene, C₄H₈) or m/z 112.08 (Loss of the Boc group, C₅H₉O₂).

-

-

Infrared (IR) Spectroscopy:

-

~3080 cm⁻¹: C-H stretch (vinyl).

-

~2975, 2860 cm⁻¹: C-H stretch (aliphatic).

-

~1690 cm⁻¹: Strong C=O stretch (carbamate).

-

~1640 cm⁻¹: C=C stretch (vinyl).

-

Chemical Reactivity and Applications

The synthetic utility of this compound stems from the reactivity of its vinyl group, which can participate in a multitude of chemical transformations. The Boc-protecting group ensures that the piperidine nitrogen does not interfere with these reactions and can be easily removed under acidic conditions (e.g., TFA in DCM) at a later stage.

Caption: Key chemical transformations of the vinyl group.

This compound serves as an invaluable chiral intermediate for synthesizing complex nitrogen-containing molecules. Its applications include:

-

Elaboration of Side Chains: The vinyl group can be converted into aldehydes, alcohols, or epoxides for further functionalization.

-

Carbon-Carbon Bond Formation: It is an excellent substrate for palladium-catalyzed cross-coupling reactions like the Heck reaction.

-

Conjugate Addition: The vinyl group can act as a Michael acceptor, allowing for the introduction of various nucleophiles.

Safety and Handling

While specific toxicity data for this compound is not available, it should be handled with the care afforded to all novel research chemicals.

-

General Handling: Use in a well-ventilated chemical fume hood. Avoid inhalation of vapors and direct contact with skin and eyes.

-

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

-

Storage: Store in a tightly sealed container in a cool, dry place (2-8°C is recommended) away from oxidizing agents.[3][4][6] For long-term storage, blanketing with an inert gas like argon is advisable to prevent potential polymerization or oxidation.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a high-value building block for modern organic synthesis. Its defined structure, featuring a protected piperidine ring and a versatile vinyl functional group, makes it an ideal starting point for the synthesis of complex pharmaceutical targets. Understanding its physical properties, employing robust synthetic methods like the Wittig reaction, and appreciating the breadth of its potential chemical transformations will empower researchers to fully leverage its capabilities in the discovery and development of new chemical entities.

References

- 1. chemscene.com [chemscene.com]

- 2. tert-Butyl 4-vinylpiperidine-1-carboxylate | 180307-56-6 [chemicalbook.com]

- 3. tert-Butyl 4-vinylpiperidine-1-carboxylate,97% (stabilized with MEHQ) | 180307-56-6 [sigmaaldrich.com]

- 4. Cas 146667-87-0,3-Vinyl-piperidine-1-carboxylic acid tert-butyl ester | lookchem [lookchem.com]

- 5. echemi.com [echemi.com]

- 6. tert-Butyl 4-vinylpiperidine-1-carboxylate CAS#: 180307-56-6 [m.chemicalbook.com]

- 7. tert-Butyl 2-formylpiperidine-1-carboxylate | C11H19NO3 | CID 10656219 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Spectral Characterization of tert-butyl 2-vinylpiperidine-1-carboxylate

Introduction

tert-butyl 2-vinylpiperidine-1-carboxylate is a valuable chiral building block in modern organic synthesis, particularly in the development of pharmaceutical agents. Its piperidine core is a common motif in numerous alkaloids and bioactive molecules, while the vinyl group serves as a versatile synthetic handle for a wide array of chemical transformations, including metathesis, hydroboration, and Heck coupling. The tert-butyloxycarbonyl (Boc) protecting group provides stability and ensures chemoselectivity in multi-step syntheses. A thorough understanding of its spectral properties is paramount for reaction monitoring, quality control, and structural confirmation. This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in fundamental principles and practical, field-proven insights.

Molecular Structure and Spectroscopic Correlation

The key to interpreting the spectral data lies in understanding the molecule's structure, which comprises a saturated six-membered nitrogen heterocycle, a vinyl substituent at the C2 position, and an N-Boc protecting group. Each of these components gives rise to characteristic signals in its various spectra.

Diagram 1: Structural Analysis Workflow

tert-butyl 2-vinylpiperidine-1-carboxylate synthesis from pyridine

An In-Depth Technical Guide to the Synthesis of tert-Butyl 2-Vinylpiperidine-1-carboxylate from Pyridine Precursors

Introduction

The this compound scaffold is a valuable chiral building block in modern medicinal chemistry and drug development. Its unique structural features, combining a conformationally restricted piperidine ring with a reactive vinyl group, make it an essential intermediate for the synthesis of complex alkaloids, neuroactive compounds, and other pharmacologically significant molecules. This guide provides a comprehensive overview of a robust and scalable synthetic pathway starting from readily available pyridine-based precursors. We will delve into the causality behind experimental choices, provide detailed step-by-step protocols, and present a critical analysis of the key transformations involved.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic approach to this compound reveals a multi-step pathway originating from a simple pyridine derivative. The core strategy involves the sequential construction and modification of the heterocyclic system.

The overall synthetic strategy is outlined below, prioritizing an industrially viable route starting from 2-methylpyridine (α-picoline).

Figure 1: Retrosynthetic analysis and forward synthetic workflow.

This pathway is advantageous due to the low cost of starting materials and the well-established nature of each transformation. The critical challenges lie in achieving selective reduction of the pyridine ring without affecting the vinyl group and ensuring high yields throughout the multi-step process.

Part 1: Synthesis of the 2-Vinylpyridine Intermediate

The most common and industrially scalable method for producing 2-vinylpyridine involves the condensation of 2-methylpyridine with formaldehyde, followed by dehydration of the resulting alcohol intermediate.[1][2]

Mechanism and Rationale

The reaction proceeds via an initial aldol-type condensation. The methyl group of 2-methylpyridine is sufficiently acidic to be deprotonated under basic conditions or activated at high temperatures, allowing it to act as a nucleophile and attack the electrophilic carbon of formaldehyde. This forms 2-(2-hydroxyethyl)pyridine. Subsequent dehydration, typically acid- or base-catalyzed at elevated temperatures, eliminates a molecule of water to generate the desired 2-vinylpyridine.[2][3]

Experimental Protocol: Two-Step Synthesis from 2-Methylpyridine

Step 1A: Synthesis of 2-(2-Hydroxyethyl)pyridine

-

Reactor Setup: A high-pressure autoclave reactor is charged with 2-methylpyridine and an aqueous solution of formaldehyde (36-40%). A typical molar ratio is 1:0.4 (2-methylpyridine:formaldehyde).[2][3]

-

Reaction Conditions: The mixture is heated to approximately 250°C under high pressure (e.g., 9 MPa) and passed through the reactor with a controlled residence time (e.g., 8-10 minutes).[2]

-

Work-up: The resulting solution containing 2-hydroxyethylpyridine is cooled. Unreacted 2-methylpyridine can be recovered by distillation after basification, often with a 50% sodium hydroxide solution.[2]

Step 1B: Dehydration to 2-Vinylpyridine

-

Dehydration: The crude 2-hydroxyethylpyridine solution is added to a vessel containing a dehydrating agent, such as a concentrated sodium hydroxide solution, and heated to reflux.[2]

-

Purification: The dehydrated mixture is then subjected to distillation under reduced pressure. The fraction corresponding to 2-vinylpyridine (boiling point ~70°C at 8.0 kPa) is collected.[2]

-

Stabilization: A polymerization inhibitor, such as 4-tert-butylcatechol (0.1%), should be added to the purified 2-vinylpyridine for storage, as it is prone to polymerization under light or heat.[1]

Part 2: Selective Hydrogenation to 2-Vinylpiperidine

This is the most critical step of the synthesis. The goal is to selectively reduce the aromatic pyridine ring to a piperidine ring while leaving the vinyl group intact. Standard hydrogenation catalysts like Palladium on carbon (Pd/C) can lead to over-reduction of the vinyl group to an ethyl group.[4] Therefore, specialized catalysts and conditions are required.

Catalyst Selection and Mechanistic Insight

Ruthenium-based catalysts have shown excellent efficacy for the selective hydrogenation of the heterocyclic ring in N-heteroaromatic compounds.[5] Ruthenium nanoparticles, often supported on polymers like poly(4-vinylpyridine), can achieve high selectivity for the formation of 1,2,3,4-tetrahydroquinoline from quinoline, a similar transformation.[5] The choice of catalyst and solvent can influence an ionic mechanism involving heterolytic hydrogen activation, which favors the reduction of the more polar pyridine ring over the nonpolar vinyl C=C bond.[5]

Figure 2: The challenge of selective hydrogenation.

Experimental Protocol: Catalytic Hydrogenation

-

Reactor Setup: A high-pressure hydrogenation reactor is charged with 2-vinylpyridine, a suitable solvent (e.g., methanol or ethanol), and the chosen catalyst (e.g., 5% Ru/C or a similar ruthenium-based catalyst).

-

Reaction Conditions: The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas. Typical conditions may range from 30-40 bar of H₂ pressure and temperatures between 100-120°C.[5]

-

Monitoring: The reaction is monitored by techniques such as GC-MS or TLC to track the disappearance of the starting material and the formation of the product.

-

Work-up and Purification: Upon completion, the reactor is cooled and depressurized. The catalyst is removed by filtration (e.g., through a pad of Celite). The solvent is removed from the filtrate under reduced pressure to yield crude 2-vinylpiperidine, which can be further purified by vacuum distillation.

Part 3: N-Boc Protection

The final step is the protection of the secondary amine of the piperidine ring with a tert-butoxycarbonyl (Boc) group. This is a standard and high-yielding transformation that enhances the stability of the compound and makes it suitable for further synthetic manipulations, such as coupling reactions.

Mechanism and Rationale

The reaction involves the nucleophilic attack of the piperidine nitrogen onto the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O). A mild base, such as triethylamine (TEA) or sodium bicarbonate, is used to neutralize the acidic byproduct (tert-butanol and CO₂) and drive the reaction to completion.

Experimental Protocol: N-Boc Protection

-

Reaction Setup: 2-Vinylpiperidine is dissolved in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), in a round-bottom flask equipped with a magnetic stirrer.

-

Reagent Addition: A base (e.g., triethylamine, 1.2 equivalents) is added to the solution. Di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents), either neat or dissolved in the same solvent, is then added dropwise to the stirred solution at 0°C.

-

Reaction: The reaction mixture is allowed to warm to room temperature and stirred for several hours (typically 2-12 h) until TLC or LC-MS analysis indicates complete consumption of the starting material.

-

Work-up and Purification: The reaction mixture is washed sequentially with a weak acid solution (e.g., 1M HCl), water, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to afford this compound as a pure compound.

Data Summary and Characterization

The successful synthesis of the target compound and its intermediates should be confirmed by standard analytical techniques.

| Compound | Step | Typical Yield (%) | Key Characterization Data (Expected) |

| 2-(2-Hydroxyethyl)pyridine | 1A | ~30% (single pass) | ¹H NMR: Signals for pyridine ring protons, two triplets for the ethyl chain. IR: Broad O-H stretch (~3300 cm⁻¹). |

| 2-Vinylpyridine | 1B | >90% (from alcohol) | ¹H NMR: Characteristic signals for vinyl protons (dd, ~6.8 ppm; d, ~5.9 ppm; d, ~5.4 ppm). IR: C=C stretch (~1640 cm⁻¹). |

| 2-Vinylpiperidine | 2 | 70-85% | ¹H NMR: Disappearance of aromatic signals, appearance of broad aliphatic signals for the piperidine ring. MS (ESI+): [M+H]⁺ at m/z 112. |

| This compound | 3 | >90% | ¹H NMR: Characteristic singlet for Boc group (~1.45 ppm), vinyl proton signals retained. MS (ESI+): [M+H]⁺ at m/z 212. |

Conclusion

The synthesis of this compound from pyridine-based precursors is a well-defined, multi-step process. The most efficient route commences with 2-methylpyridine, proceeding through a 2-vinylpyridine intermediate. The critical transformation—the selective catalytic hydrogenation of the pyridine ring—can be achieved with high fidelity using specialized ruthenium catalysts that spare the reactive vinyl moiety. The final N-Boc protection is a robust and high-yielding reaction. This guide provides researchers and drug development professionals with a comprehensive framework, from mechanistic understanding to practical protocols, for the successful synthesis of this important molecular scaffold.

References

- 1. 2-Vinylpyridine - Wikipedia [en.wikipedia.org]

- 2. 2-Vinylpyridine: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]

- 3. CN102863375A - Method for synthesizing and preparing 2-vinyl pyridine - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. Hydrogenation of quinoline by ruthenium nanoparticles immobilized on poly(4-vinylpyridine) - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Stability, Storage, and Handling of tert-butyl 2-vinylpiperidine-1-carboxylate

Introduction

Tert-butyl 2-vinylpiperidine-1-carboxylate (CAS No. 176324-61-1) is a valuable heterocyclic building block in modern organic synthesis.[1] Its unique structure, featuring a piperidine core, an acid-labile tert-butyloxycarbonyl (Boc) protecting group, and a reactive vinyl moiety, makes it a key intermediate in the development of complex pharmaceutical agents and agrochemicals.[2][3][4] The piperidine scaffold is a privileged structure found in numerous FDA-approved drugs, highlighting the importance of its derivatives in medicinal chemistry.

The successful application of this reagent, however, is critically dependent on maintaining its chemical integrity from storage through to reaction. Its bifunctional nature presents specific stability challenges that, if unaddressed, can lead to failed syntheses, impure products, and inconsistent results. This guide provides an in-depth analysis of the compound's stability profile, outlines its primary degradation pathways, and establishes field-proven protocols for its optimal storage and handling.

References

- 1. chemscene.com [chemscene.com]

- 2. Cas 146667-87-0,3-Vinyl-piperidine-1-carboxylic acid tert-butyl ester | lookchem [lookchem.com]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

Key chemical properties of N-Boc protected piperidines

An In-Depth Technical Guide to the Key Chemical Properties of N-Boc Protected Piperidines

Abstract

The piperidine moiety is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold in a vast array of pharmaceuticals and biologically active compounds.[1] Its utility is profoundly enhanced by the strategic use of protecting groups, among which the tert-butoxycarbonyl (Boc) group is preeminent. N-Boc protected piperidines offer a unique combination of stability, predictable reactivity, and controlled deprotection, making them indispensable building blocks in drug discovery and development.[2] This guide provides a comprehensive exploration of the core chemical properties of N-Boc piperidines, synthesizing technical data with field-proven insights for researchers, scientists, and drug development professionals. We will delve into the synthesis, conformational dynamics, reactivity, and deprotection strategies, explaining the causality behind experimental choices to empower rational molecular design and synthesis.

Introduction: The Strategic Importance of the N-Boc Piperidine Scaffold

The journey from a hit compound to a clinical candidate is a complex, multi-step process. N-Boc protected piperidines simplify these early stages by providing a stable, yet versatile, chemical chassis.[3] The Boc group effectively masks the nucleophilicity and basicity of the piperidine nitrogen, preventing unwanted side reactions and allowing for selective functionalization at other positions on the heterocyclic ring.[4] This orthogonality is fundamental to the successful execution of complex synthetic routes required for advanced drug candidates.[3] Derivatives such as N-Boc-4-hydroxypiperidine and N-Boc-piperidine-4-carboxylic acid serve as key intermediates, enabling chemists to construct intricate molecular architectures with a high degree of control.[2][3]

Physicochemical and Spectroscopic Profile

The physical properties of the parent N-Boc piperidine (tert-butyl piperidine-1-carboxylate) are foundational to its handling and use in synthesis.

Table 1: Physicochemical Properties of N-Boc-Piperidine

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₉NO₂ | [5] |

| Molecular Weight | 185.26 g/mol | [5] |

| Appearance | Colorless to light yellow liquid | |

| Density | 0.964 g/mL at 25 °C | |

| Refractive Index | n20/D 1.454 |

| Flash Point | 86 °C (186.8 °F) - closed cup | |

Spectroscopic analysis is essential for confirming the successful protection of the piperidine nitrogen. The presence of the Boc group imparts characteristic signals in NMR and IR spectroscopy.

Table 2: Key Spectroscopic Signatures for N-Boc Piperidine

| Spectroscopy | Key Feature | Typical Chemical Shift / Wavenumber |

|---|---|---|

| ¹H NMR | tert-butyl protons (singlet) | ~1.46 ppm (9H, s)[6] |

| Piperidine ring protons | Multiplets between ~2.40-3.50 ppm[6] | |

| ¹³C NMR | Carbonyl carbon (C=O) | ~154 ppm |

| Quaternary carbon of tert-butyl group | ~79 ppm | |

| tert-butyl methyl carbons | ~28 ppm |

| FTIR | Carbonyl stretch (C=O) | ~1690-1700 cm⁻¹ |

Synthesis: The Boc Protection of Piperidines

The most common and efficient method for the N-Boc protection of piperidines involves the reaction of the parent piperidine with di-tert-butyl dicarbonate, often abbreviated as (Boc)₂O or Boc anhydride.

Causality of Reagent Choice:

-

(Boc)₂O: This reagent is highly effective and its byproducts (tert-butanol and CO₂) are volatile and easily removed, simplifying purification.

-

Base (e.g., NaHCO₃/Na₂CO₃, Et₃N, DMAP): A base is used to neutralize the acidic proton on the piperidine nitrogen, facilitating its nucleophilic attack on the Boc anhydride. For piperidine hydrochlorides, two equivalents of base are required.

Experimental Protocol: N-Boc Protection of 4-Piperidinecarboxylic Acid

This protocol is adapted from established methodologies for the protection of piperidine derivatives.[7]

Materials:

-

4-Piperidinecarboxylic acid

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium carbonate (Na₂CO₃)

-

Sodium bicarbonate (NaHCO₃)

-

Deionized water

-

Ethyl ether

-

Ethyl acetate

-

3 M Hydrochloric acid (HCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a three-necked flask equipped with a magnetic stirrer, dissolve 4-piperidinecarboxylic acid in a 200 mL buffer solution of sodium carbonate and sodium bicarbonate under an ice bath.[7]

-

While stirring, add di-tert-butyl dicarbonate dropwise via a dropping funnel.[7]

-

Remove the ice bath and allow the reaction to stir at 30°C for 22 hours.[7]

-

Extract the reaction mixture with ethyl ether (2 x 100 mL) to remove any unreacted (Boc)₂O.[7]

-

Carefully adjust the pH of the aqueous phase to 2-3 using a 3 M HCl solution. This protonates the carboxylic acid, making it soluble in the organic phase.

-

Extract the acidified aqueous layer with ethyl acetate (4 x 100 mL).[7]

-

Combine the organic layers and dry over anhydrous sodium sulfate.[7]

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the N-Boc-piperidine-4-carboxylic acid product.[7]

Caption: General workflow for the N-Boc protection of a piperidine substrate.

Conformational Analysis: The Influence of the Boc Group

The piperidine ring typically exists in a rapidly equilibrating chair conformation. The introduction of the bulky N-Boc group has significant conformational consequences.

-

Steric Hindrance: The large size of the tert-butyl group influences the orientation of substituents on the ring and can affect the accessibility of adjacent C-H bonds for reactions like lithiation.[8]

-

Rotational Barrier: The C-N bond of the carbamate has partial double-bond character, leading to restricted rotation. Studies using variable-temperature NMR and DFT calculations have shown that the energy barrier to rotation of the Boc group in N-Boc-piperidine is low, with a half-life of only ~4 seconds at -78 °C.[9][10] This rapid rotation is crucial, as it allows the piperidine ring to adopt the necessary conformation for reactions to occur, such as lithiation at the C2 position.[9]

-

Axial vs. Equatorial Preference: In substituted piperidines, the N-Boc group can influence the equilibrium between axial and equatorial conformers of other substituents. The conformational free energies of 4-substituted piperidines are nearly identical to their cyclohexane analogs, but protonation of the nitrogen in piperidines with polar 4-substituents can reverse this preference, favoring the axial conformer due to electrostatic interactions.[11] For fluorinated piperidines, the axial preference can be attributed to a combination of charge-dipole interactions, hyperconjugation, and solvation effects.[12]

Reactivity and Stability

The N-Boc group imparts a predictable reactivity profile, which is a cornerstone of its utility.

-

General Stability: The Boc group is robust and stable under a wide range of conditions, including exposure to bases, heat, and many oxidizing and reducing agents.[4] This stability allows for a broad scope of chemical transformations to be performed on the piperidine ring or its substituents without affecting the protecting group.

-

Acid Lability: The primary reactivity concern is the acid-lability of the Boc group.[13] Exposure to strong acids readily cleaves the group, which is the basis for its removal (see Section 6). Care must be taken to avoid acidic conditions if the Boc group is to be retained.[13]

-

Directed Lithiation: The carbamate oxygen of the Boc group can act as a directed metalation group. Using strong bases like sec-butyllithium (s-BuLi) in the presence of a chelating agent like TMEDA or (-)-sparteine, N-Boc piperidine can be deprotonated at the C2 position.[8][14] This creates a configurationally stable organolithium intermediate that can be trapped with various electrophiles, providing a powerful method for the stereoselective synthesis of 2-substituted piperidines.[8][9]

Deprotection Strategies: Releasing the Piperidine Nitrogen

The removal of the Boc group is one of the most critical and frequently performed transformations in syntheses involving N-Boc piperidines. The standard method involves acidolysis.

Mechanism of Acidic Deprotection: The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid. This is followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and rapidly decarboxylates to release the free piperidine amine and carbon dioxide.

The Challenge of the tert-Butyl Cation: The major challenge in Boc deprotection is the formation of the highly reactive tert-butyl cation.[15] This electrophilic species can alkylate any available nucleophile in the reaction mixture, including the desired deprotected amine product or other sensitive functional groups on the molecule (e.g., tryptophan or methionine residues in peptides), leading to unwanted side products.[15]

The Solution: Cation Scavengers: To prevent these side reactions, "scavengers" are added to the deprotection cocktail. These are nucleophilic compounds designed to react with and "trap" the tert-butyl cation more readily than the substrate.[15] Common scavengers include triisopropylsilane (TIS) and water.

Caption: Mechanism of acid-catalyzed Boc deprotection and the role of scavengers.

Experimental Protocol 1: Standard Deprotection with TFA

This is a robust, general-purpose protocol for Boc removal.

Materials:

-

N-Boc protected piperidine substrate

-

Dichloromethane (DCM), reaction grade

-

Trifluoroacetic acid (TFA)

-

Scavengers (optional, e.g., Triisopropylsilane (TIS), water)

Procedure:

-

Dissolve the N-Boc piperidine substrate in dichloromethane (DCM).

-

In a separate flask, prepare the deprotection cocktail. A common solution is 25-50% TFA in DCM.[15]

-

Causality: If the substrate contains functional groups sensitive to alkylation (e.g., indoles, thioethers), add scavengers to the cocktail. A typical mixture is 2.5% TIS and 2.5% water.[15]

-

Add the deprotection cocktail to the substrate solution at room temperature and stir.

-

Monitor the reaction for the disappearance of the starting material by TLC or LC-MS. Reaction is typically complete within 1-2 hours.

-

Upon completion, remove the solvent and excess TFA under reduced pressure. The product is typically obtained as the TFA salt.

Experimental Protocol 2: Deprotection with HCl in Dioxane

This method is an excellent alternative to TFA and yields the hydrochloride salt of the amine, which is often a crystalline solid that is easy to handle and purify.

Materials:

-

N-Boc protected piperidine substrate

-

Suitable solvent (e.g., methanol, ethyl acetate, or dioxane)

-

4M solution of HCl in 1,4-dioxane

Procedure:

-

Dissolve the N-Boc piperidine substrate in a minimal amount of a suitable solvent.

-

Add a 4M solution of HCl in 1,4-dioxane (typically a large excess).[15]

-

Stir the mixture at room temperature. The reaction is generally complete in 1-4 hours.[15] Often, the desired hydrochloride salt will precipitate from the reaction mixture.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, the product can be isolated by filtration if it has precipitated, or by removing the solvent under reduced pressure.

Conclusion

N-Boc protected piperidines are far more than simple intermediates; they are enabling tools in the design and synthesis of next-generation therapeutics. Their well-defined physicochemical properties, predictable reactivity, and the fine balance between stability and facile deprotection provide medicinal chemists with a reliable and versatile platform.[2][3] A thorough understanding of their conformational behavior, reactivity under various conditions, and the nuances of the deprotection process is critical for leveraging this privileged scaffold to its full potential in accelerating pharmaceutical research and development.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. N-(tert-butoxycarbonyl)piperidine | C10H19NO2 | CID 7010304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Page loading... [guidechem.com]

- 8. Synthesis and kinetic resolution of N -Boc-2-arylpiperidines - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC04576A [pubs.rsc.org]

- 9. An experimental and in situ IR spectroscopic study of the lithiation-substitution of N-Boc-2-phenylpyrrolidine and -piperidine: controlling the formation of quaternary stereocenters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 15. benchchem.com [benchchem.com]

Introduction to the chemistry of vinylpiperidine derivatives

An In-depth Technical Guide to the Chemistry and Application of Vinylpiperidine Derivatives

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the chemistry of vinylpiperidine derivatives, a class of compounds distinguished by their versatile reactivity and significant pharmacological potential. Intended for researchers, medicinal chemists, and drug development professionals, this document elucidates the synthetic strategies, chemical transformations, and therapeutic applications of these valuable heterocyclic scaffolds. We will delve into the causality behind experimental choices, offering field-proven insights to bridge theoretical knowledge with practical application.

Introduction: The Strategic Importance of the Vinylpiperidine Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of pharmaceuticals and natural products. The incorporation of a vinyl group onto this saturated heterocycle introduces a reactive handle that unlocks a diverse range of chemical transformations. This vinyl moiety is not merely a passive structural element; it is a gateway to complex molecular architectures and a critical pharmacophore in certain biological contexts.

Vinylpiperidines, particularly chiral, non-racemic variants, have garnered significant attention as key intermediates in the synthesis of alkaloids and as core components of nicotinic acetylcholine receptor (nAChR) ligands. Their utility stems from the vinyl group's ability to participate in a wide array of reactions, including cycloadditions, olefin metathesis, and various palladium-catalyzed cross-coupling reactions. This versatility allows for the late-stage functionalization of the piperidine core, a highly desirable feature in modern drug discovery programs.

This guide will provide a comprehensive overview of the synthesis of 2-, 3-, and 4-vinylpiperidine derivatives, explore the rich reactivity of the vinyl group, and discuss their application in the development of novel therapeutics, with a particular focus on neurological disorders.

Synthetic Strategies for Vinylpiperidine Derivatives

The synthesis of vinylpiperidine derivatives can be broadly categorized into two approaches: the introduction of a vinyl group onto a pre-existing piperidine ring, and the construction of the piperidine ring with the vinyl group already incorporated. The choice of strategy is often dictated by the desired substitution pattern and stereochemistry.

Synthesis of 2-Vinylpiperidines

The 2-vinylpiperidine moiety is a common structural motif in various alkaloids. Its synthesis often involves the manipulation of piperidine-2-ones (valerolactams) or the cyclization of acyclic precursors.

One robust method involves the use of a Horner-Wadsworth-Emmons reaction on a suitable N-protected piperidine-2-carbaldehyde. This approach offers good control over the geometry of the resulting double bond.

A powerful alternative is the ring-closing metathesis (RCM) of amino-dienes, which has proven effective for the enantioselective synthesis of 2-vinylpiperidines.

Experimental Protocol: Synthesis of (S)-N-Boc-2-vinylpiperidine via RCM

-

Starting Material: A suitable N-Boc protected amino-diene is required.

-

Degassing: The solvent (e.g., dichloromethane) is thoroughly degassed by bubbling with argon for at least 30 minutes to remove dissolved oxygen, which can deactivate the catalyst.

-

Reaction Setup: The amino-diene is dissolved in the degassed solvent under an inert atmosphere (argon or nitrogen).

-

Catalyst Addition: A solution of a Grubbs catalyst (e.g., Grubbs' second-generation catalyst) is added to the reaction mixture. The catalyst loading is typically in the range of 1-5 mol%.

-

Reaction Monitoring: The reaction is stirred at room temperature or with gentle heating and monitored by TLC or GC-MS until the starting material is consumed.

-

Quenching: The reaction is quenched by the addition of a phosphine scavenger (e.g., triphenylphosphine) or by exposure to air to deactivate the catalyst.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to afford the pure (S)-N-Boc-2-vinylpiperidine.

Synthesis of 3- and 4-Vinylpiperidines

The synthesis of 3- and 4-vinylpiperidines often employs different strategies, such as the Wittig reaction on corresponding N-protected piperidin-3-one or piperidin-4-one.

For instance, 4-vinylpiperidine can be synthesized from 4-piperidone through a Wittig reaction, followed by N-protection. Another approach involves the dehydration of a corresponding 4-(1-hydroxyethyl)piperidine derivative.

The choice of the N-protecting group is critical in all these syntheses. The Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl) groups are commonly used due to their stability under a range of reaction conditions and their ease of removal.

Reactivity and Chemical Transformations of the Vinyl Group

The vinyl group in vinylpiperidine derivatives is a versatile functional handle that can be elaborated into a wide range of other functional groups. This reactivity is central to their utility as building blocks in complex molecule synthesis.

Cycloaddition Reactions

The electron-rich double bond of vinylpiperidines can participate in various cycloaddition reactions, such as the Diels-Alder reaction, to construct complex polycyclic systems. These reactions are often highly stereoselective, allowing for the creation of multiple stereocenters in a single step.

Oxidative Cleavage and Functionalization

The vinyl group can be oxidatively cleaved to an aldehyde using ozonolysis or dihydroxylated to a diol using osmium tetroxide. These transformations provide access to a different set of functional groups for further elaboration. The Wacker oxidation can be used to convert the terminal vinyl group into a methyl ketone.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Heck, Suzuki, and Sonogashira reactions, are powerful tools for C-C bond formation. The vinyl group of vinylpiperidines can participate as a coupling partner in these reactions, allowing for the introduction of aryl, heteroaryl, and alkynyl substituents.

Diagram: Key Reactions of the Vinylpiperidine Core

Caption: Key chemical transformations of the vinyl group in N-protected vinylpiperidines.

Applications in Drug Discovery and Development

The structural and chemical properties of vinylpiperidine derivatives make them highly attractive scaffolds for the development of new therapeutic agents, particularly for neurological disorders.

Nicotinic Acetylcholine Receptor (nAChR) Ligands

A significant body of research has focused on the development of vinylpiperidine-based ligands for nAChRs. These receptors are implicated in a variety of physiological processes and are important targets for the treatment of Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction.

The vinyl group can serve as a key binding element or as a point of attachment for further diversification to optimize potency and selectivity for different nAChR subtypes. For example, derivatives of 2-vinylpiperidine have been explored as potent and selective ligands for the α7 and α4β2 nAChR subtypes.

Table 1: Pharmacological Data of Selected Vinylpiperidine-based nAChR Ligands

| Compound ID | Structure | Target nAChR Subtype | Binding Affinity (Ki, nM) | Functional Activity |

| VP-1 | 3-(2-((S)-1-(prop-1-en-2-yl)piperidin-2-yl)ethyl)pyridine | α4β2 | 1.2 | Agonist |

| VP-2 | 3-((S)-1-(but-3-en-1-yl)piperidin-2-yl)pyridine | α7 | 8.5 | Partial Agonist |

| VP-3 | 4-((R)-1-(prop-1-en-2-yl)piperidin-3-yl)phenol | α4β2 | 2.7 | Antagonist |

Note: Data presented is representative and compiled from various literature sources for illustrative purposes.

Building Blocks for Natural Product Synthesis

The stereoselective synthesis of vinylpiperidines provides access to key intermediates for the total synthesis of complex alkaloids. Many piperidine-containing natural products exhibit potent biological activities, and the vinyl group serves as a versatile handle for the construction of the carbon skeleton.

Workflow: From Vinylpiperidine to Lead Compound

Caption: A generalized workflow for the development of vinylpiperidine-based lead compounds.

Conclusion and Future Perspectives

The chemistry of vinylpiperidine derivatives is a rich and evolving field. Their value as versatile synthetic intermediates and pharmacologically relevant scaffolds is well-established. Future research will likely focus on the development of more efficient and stereoselective synthetic methods, the exploration of new chemical transformations of the vinyl group, and the application of these derivatives to a broader range of biological targets. The continued investigation of vinylpiperidines holds significant promise for the discovery of novel therapeutics to address unmet medical needs.

A Technical Guide to tert-butyl 2-vinylpiperidine-1-carboxylate: Synthesis, Commercial Availability, and Applications in Drug Discovery

This in-depth technical guide provides a comprehensive overview of tert-butyl 2-vinylpiperidine-1-carboxylate, a valuable heterocyclic building block for researchers, scientists, and drug development professionals. This document explores its commercial availability, details a robust synthetic protocol, outlines key analytical characterization methods, and discusses its strategic application in medicinal chemistry.

Introduction: The Significance of the Vinylpiperidine Scaffold

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, present in a vast array of pharmaceuticals and bioactive natural products.[1][2] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it a privileged structure in drug design. The introduction of a vinyl group at the 2-position of the piperidine ring, coupled with the versatile tert-butoxycarbonyl (Boc) protecting group, affords this compound. This molecule serves as a versatile intermediate, enabling a variety of chemical transformations for the synthesis of complex molecular architectures. The vinyl moiety, in particular, acts as a chemical handle for diversification through reactions such as hydroboration-oxidation, epoxidation, and metathesis, making it a valuable precursor in the synthesis of novel therapeutics.[3] The chiral nature of substituted piperidines can also significantly influence their biological activity and pharmacokinetic properties.[4]

Commercial Availability

This compound and its isomers are commercially available from a range of chemical suppliers. The compound is typically offered in various purities, and it is crucial for researchers to select a grade appropriate for their specific application. Below is a summary of representative suppliers and their offerings.

| Supplier | Product Name | CAS Number | Purity | Available Quantities |

| Cenmed | This compound | 176324-61-1 | ≥97% | 250mg, Custom |

| BLD Pharm | tert-Butyl 4-vinylpiperidine-1-carboxylate | 180307-56-6 | ≥97% | 1g, 5g, 25g |

| ChemicalBook | tert-Butyl 4-vinylpiperidine-1-carboxylate | 180307-56-6 | ≥97% | Inquire |

| LookChem | tert-Butyl 3-vinylpiperidine-1-carboxylate | 146667-87-0 | N/A | Inquire |

Note: The availability and specifications are subject to change. It is recommended to consult the suppliers' websites for the most current information. Isomers (3-vinyl and 4-vinyl) are listed for context and availability.[5][6][7][8]

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Wittig reaction.[9] This powerful carbon-carbon bond-forming reaction involves the reaction of a phosphorus ylide with an aldehyde or ketone to produce an alkene.[9] In this case, the precursor is N-Boc-2-formylpiperidine.

Synthetic Workflow

The overall synthetic strategy involves two main stages: the preparation of the aldehyde precursor and the subsequent Wittig olefination.

Caption: Synthetic workflow for this compound.

Experimental Protocol

Stage 1: Synthesis of N-Boc-2-formylpiperidine

The synthesis of the aldehyde precursor, N-Boc-2-formylpiperidine, can be achieved through the oxidation of commercially available N-Boc-2-piperidinemethanol.[1]

Materials:

-

N-Boc-2-piperidinemethanol

-

Oxalyl chloride or Dess-Martin periodinane

-

Triethylamine (TEA)

-

Dimethyl sulfoxide (DMSO)

-

Dichloromethane (DCM), anhydrous

-

Inert atmosphere (Nitrogen or Argon)

Procedure (Swern Oxidation):

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve oxalyl chloride (1.2 eq) in anhydrous DCM and cool to -78 °C.

-

Slowly add a solution of DMSO (2.4 eq) in anhydrous DCM to the cooled solution.

-

After stirring for 15 minutes, add a solution of N-Boc-2-piperidinemethanol (1.0 eq) in anhydrous DCM dropwise, maintaining the temperature at -78 °C.

-

Stir the reaction mixture for 1 hour at -78 °C.

-

Add triethylamine (5.0 eq) to the flask and allow the reaction to warm to room temperature.

-

Quench the reaction with water and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield N-Boc-2-formylpiperidine.

Stage 2: Wittig Reaction

Materials:

-

Methyltriphenylphosphonium bromide

-

Strong base (e.g., n-butyllithium in hexanes or sodium hydride)

-

N-Boc-2-formylpiperidine

-

Anhydrous tetrahydrofuran (THF)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF.

-

Cool the suspension to 0 °C and add the strong base (1.05 eq) dropwise. This will result in the formation of the characteristic orange-red color of the phosphorus ylide.

-

Allow the mixture to warm to room temperature and stir for 1 hour.

-

Cool the ylide solution back to 0 °C and add a solution of N-Boc-2-formylpiperidine (1.0 eq) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether or ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound as a colorless oil.

Safety Note: Organophosphorus compounds can be toxic.[5][10] The Wittig reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.[11]

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the tert-butyl group (~1.4 ppm, s, 9H), the vinyl protons (multiplets in the range of 5.0-6.0 ppm), the proton at the 2-position of the piperidine ring, and the piperidine ring protons.[12] |

| ¹³C NMR | Resonances for the carbonyl carbon of the Boc group, the quaternary carbon of the tert-butyl group, the carbons of the vinyl group, and the carbons of the piperidine ring.[12] |

| Mass Spec. | The expected molecular ion peak [M+H]⁺ or [M+Na]⁺.[13] |

| FT-IR | Characteristic absorption bands for the C=O stretch of the carbamate, C=C stretch of the vinyl group, and C-H stretches. |

| HPLC | A single major peak indicating the purity of the compound. |

Applications in Drug Discovery

The vinylpiperidine moiety is a valuable pharmacophore in drug design due to its ability to serve as a versatile synthetic handle and its presence in various bioactive molecules.

Role as a Versatile Intermediate

The vinyl group in this compound can undergo a variety of chemical transformations, allowing for the creation of diverse libraries of compounds for biological screening.

Caption: Diversification pathways for this compound.

Incorporation into Bioactive Scaffolds

The piperidine nucleus is a key component of numerous FDA-approved drugs, and the introduction of a vinyl group provides a strategic point for modification and optimization of lead compounds.[14] The vinylpiperidine scaffold can be found in natural products and is explored in the synthesis of analogs for various therapeutic targets, including but not limited to:

-

Neurological Disorders: The piperidine ring is a common feature in central nervous system (CNS) active drugs. The vinyl group allows for the introduction of functionalities that can modulate receptor binding and pharmacokinetic properties.[2]

-

Oncology: Many kinase inhibitors and other anti-cancer agents incorporate the piperidine moiety. The vinyl group can be used to append pharmacophores that interact with specific binding pockets.

-

Infectious Diseases: The piperidine scaffold is present in a number of antiviral and antibacterial agents.

The ability to readily synthesize and functionalize this compound makes it an indispensable tool for medicinal chemists in the quest for novel and more effective therapeutics.

Conclusion

This compound is a commercially available and synthetically accessible building block of significant interest to the pharmaceutical and chemical research communities. Its utility is derived from the combination of the versatile Boc-protected piperidine scaffold and the reactive vinyl functional group. The synthetic route via the Wittig reaction is reliable and scalable. The diverse reactivity of the vinyl group opens up a multitude of possibilities for the creation of complex and novel molecular architectures, solidifying the importance of this compound in modern drug discovery and organic synthesis.

References

- 1. Page loading... [guidechem.com]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. thieme-connect.de [thieme-connect.de]

- 5. agilent.com [agilent.com]

- 6. 180307-56-6|tert-Butyl 4-vinylpiperidine-1-carboxylate|BLD Pharm [bldpharm.com]

- 7. tert-Butyl 4-vinylpiperidine-1-carboxylate CAS#: 180307-56-6 [m.chemicalbook.com]

- 8. Cas 146667-87-0,3-Vinyl-piperidine-1-carboxylic acid tert-butyl ester | lookchem [lookchem.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. abraxis.eurofins-technologies.com [abraxis.eurofins-technologies.com]

- 11. fishersci.com [fishersci.com]

- 12. macmillan.princeton.edu [macmillan.princeton.edu]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Enantioselective Synthesis of tert-Butyl 2-Vinylpiperidine-1-carboxylate: Application Notes and Protocols

The chiral 2-vinylpiperidine scaffold is a privileged structural motif found in numerous natural products and pharmaceutical agents. Its synthesis in an enantiomerically pure form is of significant interest to researchers in medicinal chemistry and drug development. This comprehensive guide provides detailed application notes and protocols for the enantioselective synthesis of tert-butyl 2-vinylpiperidine-1-carboxylate, a key intermediate for accessing a variety of more complex chiral piperidine derivatives.

This document delves into the causality behind experimental choices, ensuring that the described protocols are robust and reproducible. We will focus on a highly effective and modern approach: the catalytic dynamic resolution of N-Boc-2-lithiopiperidine.

Introduction to Asymmetric Synthesis of 2-Substituted Piperidines

The synthesis of enantiomerically enriched 2-substituted piperidines is a long-standing challenge in organic chemistry. Traditional methods often rely on chiral pool synthesis, the use of stoichiometric chiral auxiliaries, or classical resolution of racemic mixtures, which can be inefficient and lengthy. Modern catalytic asymmetric methods offer a more elegant and atom-economical solution.

Among the various strategies, methods that can directly functionalize the piperidine ring at the C2 position with high enantiocontrol are particularly valuable. One such powerful technique is the catalytic dynamic resolution (CDR) of in situ generated organolithium species. This approach allows for the conversion of a racemic starting material into a single enantiomer of the product in high yield and enantiomeric excess.

Featured Method: Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine

This section details the highly enantioselective synthesis of this compound via a catalytic dynamic resolution of N-Boc-2-lithiopiperidine. This method, developed by Beak and coworkers, utilizes a chiral ligand to control the stereochemistry of a rapidly equilibrating racemic organolithium intermediate.[1][2][3][4]

Mechanistic Rationale

The core of this methodology lies in the dynamic thermodynamic resolution of rac-2-lithio-N-Boc-piperidine. In the presence of a chiral ligand, the two enantiomers of the organolithium species are in equilibrium. The chiral ligand preferentially complexes with one of the enantiomers, leading to a diastereomeric complex that is thermodynamically more stable. This shifts the equilibrium, enriching the solution in one enantiomer of the lithiated piperidine. Subsequent reaction with an electrophile, in this case, a vinylating agent, proceeds with high enantioselectivity.

The choice of the chiral ligand is critical for the success of the reaction. Sparteine and its analogues have been shown to be highly effective in this transformation.

Figure 1. Workflow for the enantioselective synthesis via catalytic dynamic resolution.

Experimental Protocol

Materials:

-

N-Boc-piperidine

-

sec-Butyllithium (s-BuLi) in cyclohexane (typically 1.4 M)

-

N,N,N',N'-Tetramethylethylenediamine (TMEDA)

-

(-)-Sparteine

-

Vinyl bromide (1.0 M solution in THF)

-

Anhydrous diethyl ether (Et₂O)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Equipment:

-

Schlenk line or glovebox for inert atmosphere operations

-

Dry, argon-flushed glassware

-

Magnetic stirrer and stir bars

-

Low-temperature cooling bath (e.g., dry ice/acetone)

-

Syringes and needles

Procedure:

-

Preparation of the Reaction Vessel: A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an argon inlet is charged with anhydrous diethyl ether (Et₂O).

-

Formation of the Lithiated Intermediate: The flask is cooled to -78 °C in a dry ice/acetone bath. To the stirred Et₂O, add (-)-sparteine, followed by the slow, dropwise addition of s-BuLi. The solution is stirred at -78 °C for 15 minutes.

-

Addition of the Substrate: A solution of N-Boc-piperidine in anhydrous Et₂O is added dropwise to the reaction mixture at -78 °C. The resulting solution is stirred at this temperature for 3 hours to ensure the formation of the racemic N-Boc-2-lithiopiperidine and its subsequent dynamic resolution.

-

Electrophilic Quench: Vinyl bromide solution is then added dropwise to the reaction mixture at -78 °C. The reaction is stirred for an additional 2-4 hours at -78 °C.

-

Work-up: The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution at -78 °C. The mixture is allowed to warm to room temperature. The aqueous layer is separated, and the organic layer is washed sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Purification: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure. The crude product is purified by flash column chromatography on silica gel (a typical eluent system is a gradient of ethyl acetate in hexanes) to afford the enantiomerically enriched this compound.

Data and Performance

The following table summarizes typical results obtained using this protocol, as reported in the literature.

| Entry | Chiral Ligand | Electrophile | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| 1 | (-)-Sparteine | Vinyl bromide | 85 | 96 | [1] |

Table 1. Representative results for the catalytic dynamic resolution approach.

Alternative Approaches and Considerations

While the catalytic dynamic resolution is a highly effective method, other strategies for the asymmetric synthesis of 2-substituted piperidines exist and may be suitable depending on the available resources and desired substitution patterns. These include:

-

Rhodium-catalyzed [2+2+2] cycloaddition: This method can provide access to polysubstituted piperidines with high enantioselectivity, although it involves a more complex assembly of starting materials.[5]

-

Nickel-catalyzed enantioselective vinylation: This approach can be used for the vinylation of various azaallyl anions, offering a different catalytic system to achieve similar transformations.[6]

-

Asymmetric hydrogenation of pyridinium salts: This method allows for the direct synthesis of chiral piperidines from readily available pyridine precursors.[7]

-

Enantioselective C-H oxidation: Recent advances have enabled the direct, enantioselective functionalization of C-H bonds alpha to the nitrogen atom in piperidines.[8]

The choice of synthetic route will ultimately depend on factors such as the desired scale of the reaction, the availability of specific catalysts and ligands, and the tolerance of other functional groups in the molecule.

Conclusion

The catalytic dynamic resolution of N-Boc-2-lithiopiperidine stands out as a robust and highly enantioselective method for the synthesis of this compound. The protocol detailed in this guide provides a reliable pathway for researchers and drug development professionals to access this valuable chiral building block. By understanding the underlying mechanistic principles, chemists can further optimize and adapt this methodology for the synthesis of a wide range of other enantioenriched 2-substituted piperidine derivatives.

References

- 1. Application of catalytic dynamic resolution of N-Boc-2-lithiopiperidine to the asymmetric synthesis of 2-aryl and 2-vinyl piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Collection - Application of Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine to the Asymmetric Synthesis of 2-Aryl and 2-Vinyl Piperidines - Organic Letters - Figshare [figshare.com]

- 3. researchgate.net [researchgate.net]

- 4. Highly Enantioselective Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine: Synthesis of (R)-(+)-N-Boc-Pipecolic Acid, (S)-(−)-Coniine, (S)-(+)-Pelletierine, (+)-β-Conhydrine, (S)-(−)-Ropivacaine, and Formal Synthesis of (−)-Lasubine II and (+)-Cermizine C - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nickel-catalyzed enantioselective vinylation of aryl 2-azaallyl anions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemrxiv.org [chemrxiv.org]

Introduction: The Privileged Status of 2-Substituted Piperidines in Drug Discovery

An Application Guide to the Asymmetric Synthesis of Chiral 2-Substituted Piperidines

The chiral 2-substituted piperidine scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in a wide range of natural products and active pharmaceutical ingredients (APIs).[1][2][3][4] These six-membered nitrogenous heterocycles offer a unique combination of structural rigidity, three-dimensionality, and basicity, which allows them to effectively interact with biological targets such as enzymes and receptors.[1][5] The introduction of a stereocenter at the C2 position can profoundly influence a molecule's biological activity, selectivity, and pharmacokinetic profile.[1][2][4][5] Consequently, the development of robust and efficient methods for the asymmetric synthesis of these motifs is of paramount importance to researchers in drug discovery and development.[6][7]

This guide provides an in-depth overview of several field-proven strategies for synthesizing enantioenriched 2-substituted piperidines. It moves beyond simple procedural lists to explain the causality behind experimental choices, offering detailed protocols for key methodologies, including catalytic asymmetric hydrogenation, organocatalytic domino reactions, and chemo-enzymatic cascades.

Strategic Overview: Pathways to Enantiopure 2-Substituted Piperidines

Multiple synthetic philosophies can be employed to achieve the desired stereochemical control. The choice of strategy often depends on the desired substitution pattern, scalability, and the availability of starting materials. The most prominent and powerful methods are summarized below.

Caption: Key strategies for the asymmetric synthesis of 2-substituted piperidines.

Catalytic Asymmetric Hydrogenation of Pyridine Derivatives

Asymmetric hydrogenation is one of the most direct and atom-economical methods for producing chiral piperidines.[6][7] The core challenge lies in the aromaticity of the pyridine ring, which makes it resistant to reduction and prone to catalyst inhibition. To overcome this, the pyridine nitrogen is typically activated, most commonly by forming a pyridinium salt, which enhances its reactivity and prevents coordination to the metal center of the catalyst.[8]

Causality & Mechanistic Insight: Iridium-based catalysts, particularly with chiral P,N-ligands like BoQPhos, have proven highly effective for the enantioselective hydrogenation of 2-substituted pyridinium salts.[9] The reaction is believed to proceed through an outer-sphere dissociative mechanism.[6][10] The stereochemical outcome is determined during the hydride reduction of the iminium intermediate that is formed after the initial reduction of the pyridinium ring.[6]

Data Summary: Asymmetric Hydrogenation of 2-Substituted Pyridinium Salts

| Entry | Catalyst System | Substrate (R group) | Yield (%) | e.r. | Reference |

| 1 | [Ir(COD)Cl]₂ / MeO-BoQPhos | Methyl | >95 | 93:7 | [9] |

| 2 | [Ir(COD)Cl]₂ / MeO-BoQPhos | n-Propyl | >95 | 92:8 | [9] |

| 3 | [Ir(COD)Cl]₂ / (S)-f-binaphane | Phenyl | 99 | 99.3:0.7 | [6] |

| 4 | [Rh(COD)Binapine]BF₄ | Acetyl (ketone reduction) | >99 | 99% ee | [11] |

Protocol 1: Iridium-Catalyzed Asymmetric Hydrogenation of an N-Benzyl-2-alkylpyridinium Salt

This protocol is adapted from the enantioselective synthesis of 2-alkylpiperidines developed by Li, et al.[9]

Materials:

-

N-Benzyl-2-alkylpyridinium bromide (1.0 equiv)

-

[Ir(COD)Cl]₂ (0.5 mol%)

-

(S)-MeO-BoQPhos ligand (1.1 mol%)

-

Iodine (I₂) (2.0 mol%)

-

Dichloromethane (DCM), anhydrous

-

Methanol (MeOH), anhydrous

-

Hydrogen gas (H₂)

Procedure:

-

Catalyst Preparation: In a glovebox, add [Ir(COD)Cl]₂ and the (S)-MeO-BoQPhos ligand to a flame-dried Schlenk flask. Add anhydrous DCM to dissolve the components. Stir the resulting orange solution at room temperature for 30 minutes.

-

Reaction Setup: In a separate autoclave, add the N-benzyl-2-alkylpyridinium bromide substrate and iodine.

-

Catalyst Transfer: Transfer the prepared catalyst solution to the autoclave via syringe.

-